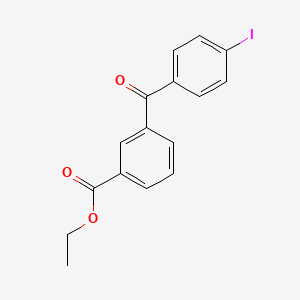

3-Ethoxycarbonyl-4'-iodobenzophenone

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

3-Ethoxycarbonyl-4’-iodobenzophenone, also known as ethyl 3-(4-iodobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13IO3 . It has a molecular weight of 380.18 . The compound is a yellow solid .

Molecular Structure Analysis

The InChI code for 3-Ethoxycarbonyl-4’-iodobenzophenone is1S/C16H13IO3/c1-2-20-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

3-Ethoxycarbonyl-4’-iodobenzophenone is a yellow solid . It has a molecular weight of 380.18 and a molecular formula of C16H13IO3 .科研应用

Synthesis of Derivatives :

- 3-Ethoxycarbonyl-4'-iodobenzophenone has been used in the synthesis of various organic compounds. For instance, it played a role in the synthesis of derivatives of 7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene and 7-hydroxybenzo[b]thiophene (Kharizomenova et al., 1984).

Creation of Novel Compounds :

- This compound was integral in creating novel substances such as 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine, showcasing its versatility in the formation of complex organic structures (Kimura & Morosawa, 1979).

Research in Phytochemistry :

- In phytochemical studies, related compounds like [E]-4-ethoxycarbonyl-3-(4′-hydroxyphenyl)-but-2-en-1-carboxylic acid have been isolated and studied for their properties and applications in natural sciences (Rasmussen, Wolff, & Rudolph, 1995).

Pharmacological Investigations :

- Although outside the drug use and dosage scope, it's worth noting that compounds with structural similarities have been studied for their potential pharmacological properties, such as antitubulin agents in cancer research (Romagnoli et al., 2020).

Green Chemistry Applications :

- The compound has relevance in green chemistry, particularly in the development of methods for carboxylation of hydroxyarens, illustrating its use in more sustainable chemical processes (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Synthetic Chemistry Development :

- It's used in the synthesis of iodobenzene derivatives, demonstrating its role in creating structurally diverse chemical compounds (Matsumoto, Takase, & Ogura, 2008).

Liquid Crystal Research :

- Research into the mesomorphic properties of certain compounds has involved derivatives of 3-Ethoxycarbonyl-4'-iodobenzophenone, contributing to the understanding of liquid crystals (Okamoto, Umeda, & Takenaka, 1998).

Reductive Transformations :

- Studies on the reduction of o-hydroxyaromatic carboxylic acids have utilized ethoxycarbonyl derivatives, indicating its importance in chemical transformations (Minami & Kijima, 1979).

Anticancer and Antiangiogenic Activity :

- Compounds with the ethoxycarbonyl group have been evaluated for their anticancer and antiangiogenic activity, highlighting its potential in medicinal chemistry (Romagnoli et al., 2015).

Nanotechnology Applications :

- The compound has found applications in nanotechnology, specifically in the grafting of carbon nanofibers, demonstrating its utility in advanced material science (Baek, Lyons, & Tan, 2004).

性质

IUPAC Name |

ethyl 3-(4-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGUWISMOPWHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641532 |

Source

|

| Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxycarbonyl-4'-iodobenzophenone | |

CAS RN |

890098-47-2 |

Source

|

| Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)

![cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323907.png)